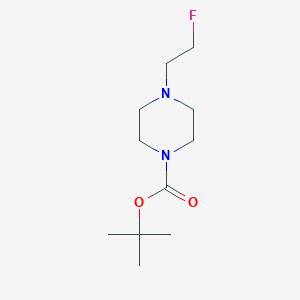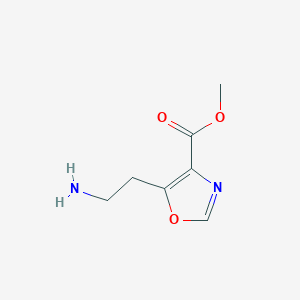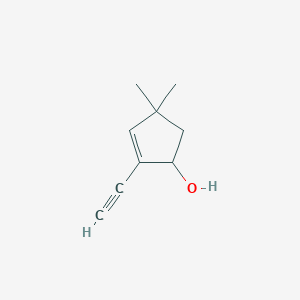
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, also known as TMT, is a pheromone produced by male mice that elicits a fear response in female mice. It is a volatile compound that is released in the urine of male mice, and it has been found to have a significant impact on the behavior of female mice. The purpose of
Wirkmechanismus
The mechanism of action of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is not fully understood, but it is believed to involve the activation of the amygdala, a brain region that is involved in the processing of emotional information. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been found to have a number of biochemical and physiological effects, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been shown to increase heart rate and blood pressure in mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has several advantages as a tool for studying the neural mechanisms underlying fear and anxiety in mice. It is a natural pheromone that is produced by male mice, which makes it a more ecologically valid stimulus than many other fear-inducing stimuli used in lab experiments. However, 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol also has several limitations, including its volatility and the fact that it can be difficult to control the concentration of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol. One area of research is the development of new methods for synthesizing 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol that are more efficient and cost-effective. Another area of research is the investigation of the neural mechanisms underlying the fear response to 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, including the role of specific neurotransmitters and neural circuits. Finally, there is a need for further research on the potential therapeutic applications of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, particularly in the treatment of anxiety disorders.
Synthesemethoden
The synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol involves the reaction of 2-cyclopenten-1-one with methylmagnesium bromide to produce 2-methyl-4,4-dimethyl-2-cyclopenten-1-ol. This compound is then reacted with acetylene in the presence of a palladium catalyst to produce 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been extensively studied in the context of animal behavior, particularly in mice. It has been found to elicit a fear response in female mice, which is believed to be a result of its role as a pheromone. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been studied as a potential tool for studying the neural mechanisms underlying fear and anxiety in mice.
Eigenschaften
CAS-Nummer |
181276-85-7 |
|---|---|
Produktname |
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2-ethynyl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-4-7-5-9(2,3)6-8(7)10/h1,5,8,10H,6H2,2-3H3 |
InChI-Schlüssel |
MVVJLDSFPWOYPD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=C1)C#C)O)C |
Kanonische SMILES |
CC1(CC(C(=C1)C#C)O)C |
Synonyme |
2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




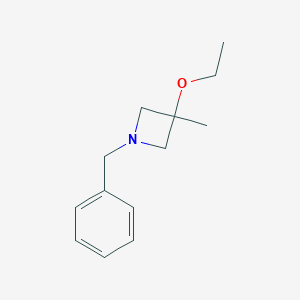
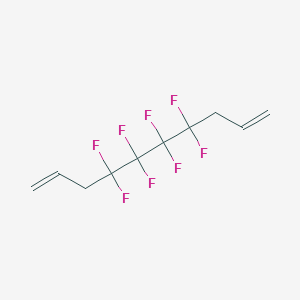
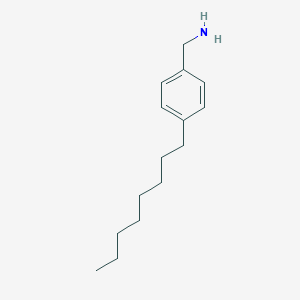
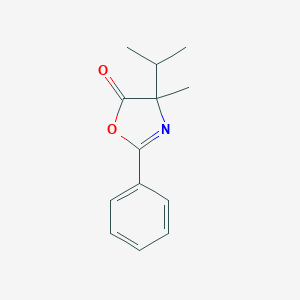
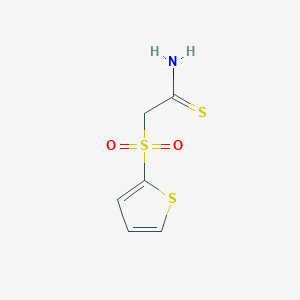
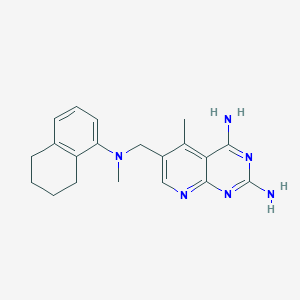
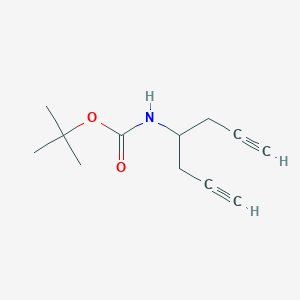
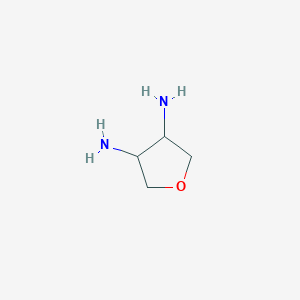
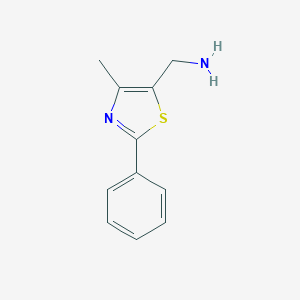
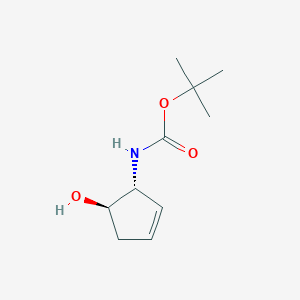
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
